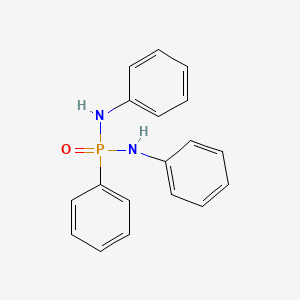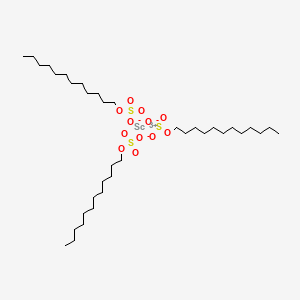
Scandium tris(dodecyl sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium tris(dodecyl sulfate) is an organometallic compound with the molecular formula C36H75O12S3Sc. It consists of scandium ions coordinated with three dodecyl sulfate anions. This compound is known for its unique properties, including its ability to act as a surfactant and a Lewis acid catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium tris(dodecyl sulfate) can be synthesized by reacting scandium salts with sodium dodecyl sulfate in an aqueous solution. The reaction typically involves dissolving scandium chloride or scandium nitrate in water, followed by the addition of sodium dodecyl sulfate. The mixture is then stirred and heated to facilitate the formation of scandium tris(dodecyl sulfate). The product is isolated by filtration and dried under vacuum .
Industrial Production Methods
Industrial production of scandium tris(dodecyl sulfate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium tris(dodecyl sulfate) primarily undergoes Lewis acid-catalyzed reactions. It is known to catalyze various organic transformations, including:
Oxidation: It can facilitate the oxidation of alcohols to aldehydes or ketones.
Reduction: It can catalyze the reduction of carbonyl compounds to alcohols.
Substitution: It is effective in promoting nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with scandium tris(dodecyl sulfate) include aldehydes, ketones, alcohols, and amines. The reactions are typically carried out in aqueous or organic solvents at ambient temperature. The presence of scandium tris(dodecyl sulfate) enhances the reaction rate and selectivity .
Major Products Formed
The major products formed from reactions catalyzed by scandium tris(dodecyl sulfate) include β-amino acid alcohols, α-amino phosphonates, and various substituted organic compounds .
Applications De Recherche Scientifique
Scandium tris(dodecyl sulfate) has a wide range of applications in scientific research:
Mécanisme D'action
Scandium tris(dodecyl sulfate) exerts its effects through its dual role as a surfactant and a Lewis acid. As a surfactant, it reduces the surface tension between different phases, facilitating the formation of micelles and colloidal dispersions. As a Lewis acid, it activates substrates by accepting electron pairs, thereby enhancing the reactivity and selectivity of various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scandium tris(trifluoromethanesulfonate): Another Lewis acid catalyst with similar catalytic properties but different solubility and reactivity profiles.
Sodium dodecyl sulfate: A common surfactant used in similar applications but lacks the Lewis acid properties of scandium tris(dodecyl sulfate).
Uniqueness
Scandium tris(dodecyl sulfate) is unique due to its combination of surfactant and Lewis acid properties. This dual functionality allows it to catalyze a wide range of reactions while also facilitating the formation of stable colloidal dispersions .
Propriétés
Numéro CAS |
211638-03-8 |
|---|---|
Formule moléculaire |
C36H75O12S3Sc |
Poids moléculaire |
841.1 g/mol |
Nom IUPAC |
dodecyl sulfate;scandium(3+) |
InChI |
InChI=1S/3C12H26O4S.Sc/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3 |
Clé InChI |
JOHCLLAMYIRJOJ-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
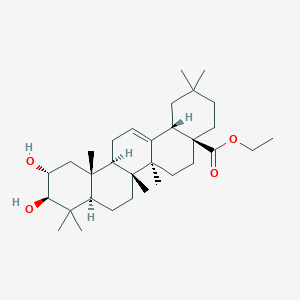
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
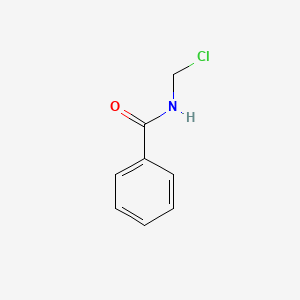
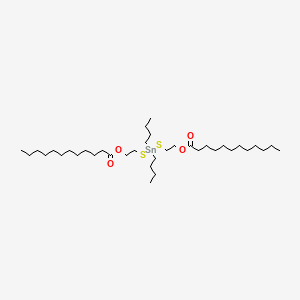
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)



